Cas no 2227799-93-9 (tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamate)

tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- 2227799-93-9
- tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate
- EN300-1887726
- tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamate
-
- インチ: 1S/C16H26N2O3/c1-11(17)6-7-12-10-13(8-9-14(12)20-5)18-15(19)21-16(2,3)4/h8-11H,6-7,17H2,1-5H3,(H,18,19)/t11-/m0/s1
- InChIKey: JPBILXBJRYRFKD-NSHDSACASA-N
- ほほえんだ: O(C(NC1=CC=C(C(=C1)CC[C@H](C)N)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 294.19434270g/mol
- どういたいしつりょう: 294.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 73.6Ų
tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887726-10.0g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate |
2227799-93-9 | 10g |
$8480.0 | 2023-05-23 | ||
Enamine | EN300-1887726-0.5g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate |
2227799-93-9 | 0.5g |
$1893.0 | 2023-09-18 | ||
Enamine | EN300-1887726-1.0g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate |
2227799-93-9 | 1g |
$1971.0 | 2023-05-23 | ||
Enamine | EN300-1887726-0.25g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate |
2227799-93-9 | 0.25g |
$1814.0 | 2023-09-18 | ||
Enamine | EN300-1887726-2.5g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate |
2227799-93-9 | 2.5g |
$3865.0 | 2023-09-18 | ||
Enamine | EN300-1887726-0.05g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate |
2227799-93-9 | 0.05g |
$1657.0 | 2023-09-18 | ||
Enamine | EN300-1887726-5.0g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate |
2227799-93-9 | 5g |
$5719.0 | 2023-05-23 | ||
Enamine | EN300-1887726-0.1g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate |
2227799-93-9 | 0.1g |
$1735.0 | 2023-09-18 | ||
Enamine | EN300-1887726-1g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate |
2227799-93-9 | 1g |
$1971.0 | 2023-09-18 | ||
Enamine | EN300-1887726-10g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-methoxyphenyl}carbamate |
2227799-93-9 | 10g |
$8480.0 | 2023-09-18 |
tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamate 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamateに関する追加情報
Comprehensive Overview of tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamate (CAS No. 2227799-93-9)
tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamate (CAS No. 2227799-93-9) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This carbamate derivative features a unique 3-(3S)-3-aminobutyl-4-methoxyphenyl backbone, making it valuable for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. Its tert-butyl protecting group enhances stability during synthetic processes, a critical factor for researchers optimizing reaction yields.
Recent trends in medicinal chemistry highlight growing interest in chiral building blocks like this compound, as they enable the creation of enantiomerically pure therapeutics. The (3S)-3-aminobutyl moiety introduces stereochemical complexity, addressing the pharmaceutical industry's demand for compounds with high optical purity. Analytical techniques such as HPLC and NMR are essential for verifying its structural integrity, with many laboratories focusing on method development for precise quantification.
The compound's 4-methoxyphenyl group contributes to its lipophilicity, a property frequently discussed in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Researchers investigating CNS-targeting drugs often evaluate similar structures due to their potential blood-brain barrier permeability. Computational chemists also model derivatives of this scaffold for virtual screening campaigns, leveraging its balanced molecular weight (≈280.35 g/mol) for lead optimization.
In synthetic applications, tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamate serves as a key intermediate for peptide mimetics and small molecule APIs. The carbamate functionality allows selective deprotection under mild acidic conditions, a strategy favored in parallel synthesis workflows. Patent literature reveals its utility in preparing kinase inhibitors, with particular relevance to cancer research and inflammatory diseases.
Quality control protocols for CAS No. 2227799-93-9 emphasize residual solvent analysis and chiral purity verification, reflecting GMP standards for preclinical materials. Storage recommendations typically specify -20°C under inert atmosphere to preserve the amine functionality against oxidation. These handling procedures align with best practices for high-value intermediates in contract manufacturing organizations (CMOs).
Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) development, where the aminobutyl linker region may facilitate E3 ligase recruitment. This connects to trending searches about targeted protein degradation therapies. Additionally, the compound's logP (~2.1) makes it a candidate for formulation studies examining solubility enhancement techniques like lipid-based delivery systems.
Environmental considerations for tert-butyl carbamates include biodegradability assessments, with recent publications exploring green chemistry approaches to their synthesis. The methoxy substituent's electron-donating properties also make this compound a subject in electrochemical studies, particularly for oxidation potential measurements relevant to metabolic stability predictions.
For analytical scientists, method development tips often focus on reverse-phase chromatography conditions suitable for this amphiphilic molecule. The UV chromophore (λmax ~275 nm) enables sensitive detection, while mass spectrometry typically shows characteristic [M+H]+ and [M+Na]+ adducts. These analytical signatures help distinguish it from related phenylcarbamate derivatives in complex matrices.
In conclusion, tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamate represents a versatile scaffold bridging multiple disciplines – from medicinal chemistry to process development. Its structural features address contemporary challenges in drug discovery, while its synthetic accessibility supports scalable production. As research into precision medicine advances, such chiral intermediates will likely see expanded applications in next-generation therapeutics.
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